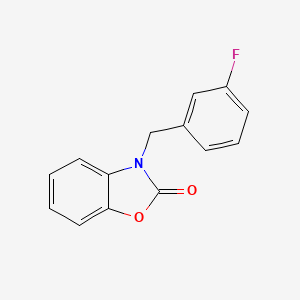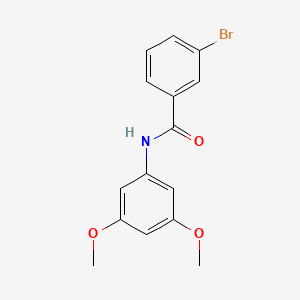![molecular formula C19H20N2OS B5707717 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline, also known as TPAQ, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TPAQ has been shown to possess a unique mechanism of action that makes it a promising candidate for the development of new drugs.
作用机制
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline exerts its therapeutic effects through its ability to selectively bind to and inhibit the activity of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce changes in gene expression that lead to cell death or neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In neurological research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline in lab experiments is its high potency and selectivity for HDAC inhibition. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which must be carefully monitored in any experimental setting.
未来方向
There are several potential future directions for research on 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline. One area of interest is the development of this compound derivatives with improved potency and selectivity for HDAC inhibition. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in various disease states.
合成方法
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylquinoline with pyridine-2-thiol, followed by acetylation with acetic anhydride. The final product is obtained through the reduction of the resulting acetyl derivative with sodium borohydride.
科学研究应用
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurological research, this compound has been shown to possess neuroprotective properties and has the potential to be developed as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-pyridin-2-ylsulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-12-19(2,3)21(16-9-5-4-8-15(14)16)18(22)13-23-17-10-6-7-11-20-17/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICPPYQFPXAICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=CC=CC=N3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)


![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)


![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)


![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)